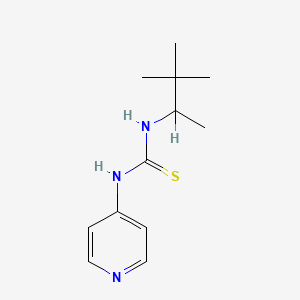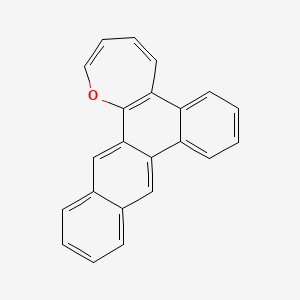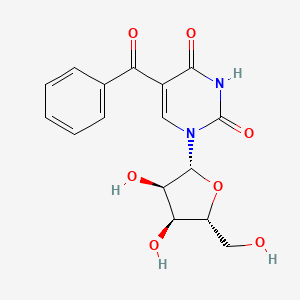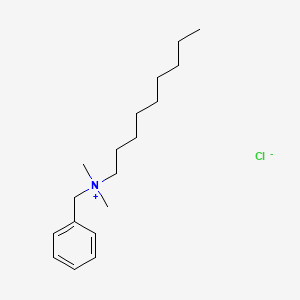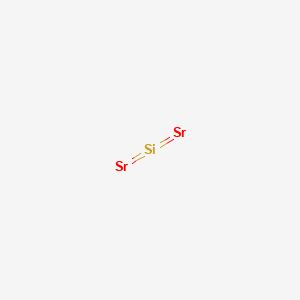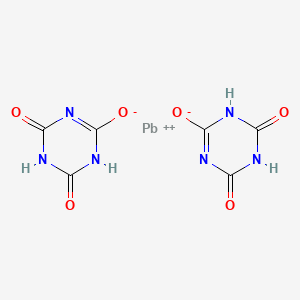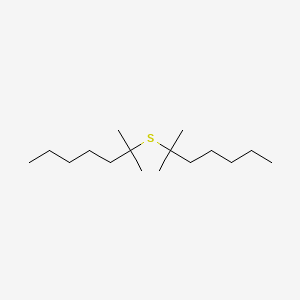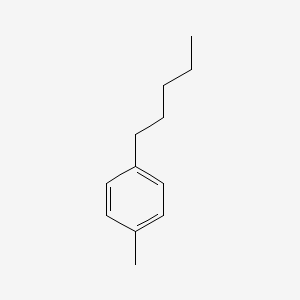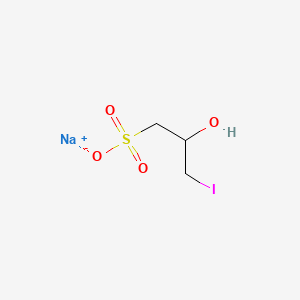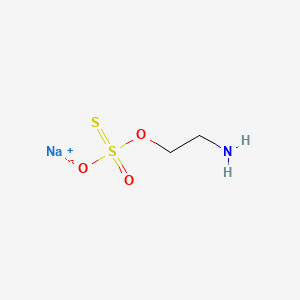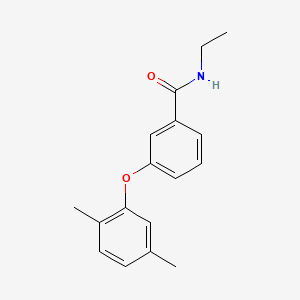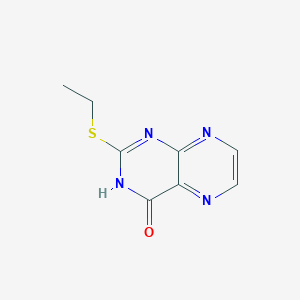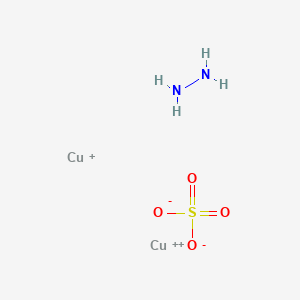
Copper;copper(1+);hydrazine;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid, copper salt, compound with hydrazine typically involves the reaction of copper(II) sulfate with hydrazine sulfate in an aqueous solution. The reaction can be represented as follows:
CuSO4+N2H4⋅H2SO4→Cu(N2H4)2SO4
The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods
In an industrial setting, the production of sulfuric acid, copper salt, compound with hydrazine involves large-scale mixing of copper(II) sulfate and hydrazine sulfate solutions. The process is optimized for yield and purity, with careful monitoring of reaction parameters such as temperature, concentration, and pH .
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid, copper salt, compound with hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) oxide and nitrogen gas.
Reduction: It can be reduced to form copper metal and ammonia.
Substitution: The hydrazine ligands can be substituted by other ligands such as ammonia or water.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions are typically carried out in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Copper(II) oxide and nitrogen gas.
Reduction: Copper metal and ammonia.
Substitution: Complexes with different ligands such as copper(II) ammonia complex.
Scientific Research Applications
Sulfuric acid, copper salt, compound with hydrazine has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in electroplating, as a corrosion inhibitor, and in the production of specialty chemicals
Mechanism of Action
The mechanism of action of sulfuric acid, copper salt, compound with hydrazine involves the coordination of hydrazine ligands to the copper(II) ion. This coordination alters the electronic structure of the copper ion, making it more reactive in various chemical processes. The compound can interact with molecular targets such as enzymes and proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
Copper(II) sulfate: A common copper salt used in various applications.
Copper(II) ammonia complex: A coordination compound with ammonia ligands.
Copper(II) chloride: Another copper salt with different chemical properties.
Uniqueness
The compound’s ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable subject of study .
Properties
CAS No. |
53433-02-6 |
|---|---|
Molecular Formula |
Cu2H4N2O4S+ |
Molecular Weight |
255.20 g/mol |
IUPAC Name |
copper;copper(1+);hydrazine;sulfate |
InChI |
InChI=1S/2Cu.H4N2.H2O4S/c;;1-2;1-5(2,3)4/h;;1-2H2;(H2,1,2,3,4)/q+1;+2;;/p-2 |
InChI Key |
TZCMLXIEMPAOQW-UHFFFAOYSA-L |
Canonical SMILES |
NN.[O-]S(=O)(=O)[O-].[Cu+].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


